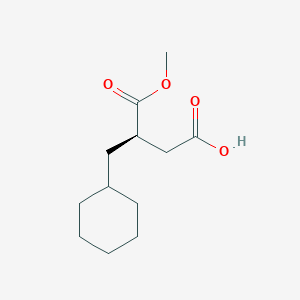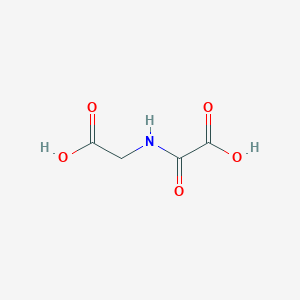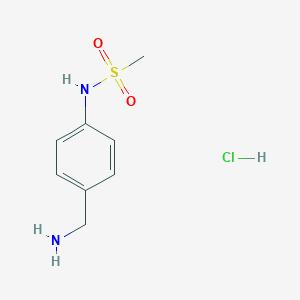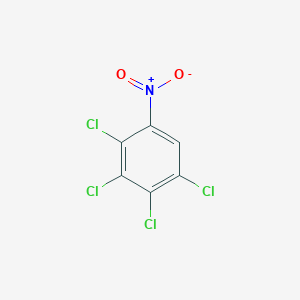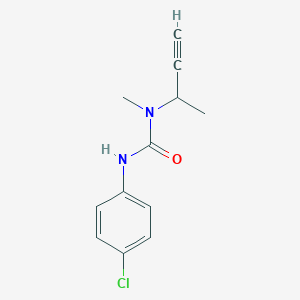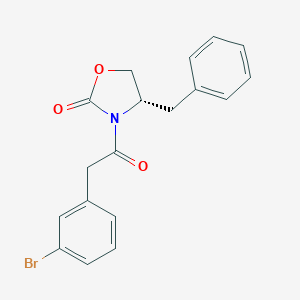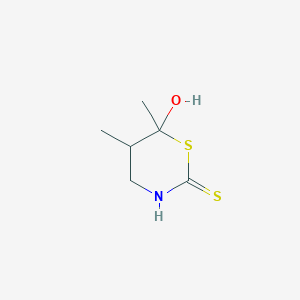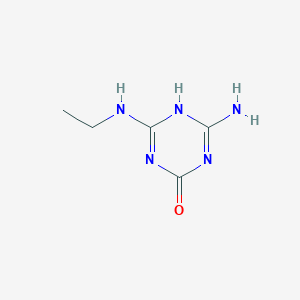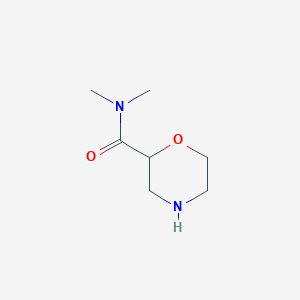
N,N-dimethylmorpholine-2-carboxamide
説明
N,N-dimethylmorpholine-2-carboxamide is a chemical compound with the CAS Number: 135072-23-0 and Molecular Weight: 158.2 . Its IUPAC name is N,N-dimethyl-2-morpholinecarboxamide .
Molecular Structure Analysis
The molecular formula of N,N-dimethylmorpholine-2-carboxamide is C7H14N2O2 . The Inchi Code is 1S/C7H14N2O2/c1-9(2)7(10)6-5-8-3-4-11-6/h6,8H,3-5H2,1-2H3 .科学的研究の応用
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .
Methods of Application or Experimental Procedures
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Results or Outcomes
The synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .
2. Use in Antifungal Activity
Specific Scientific Field
This application falls under the field of Pharmaceutical Research .
Summary of the Application
The N-alkoxy carboxamide skeleton can function as a novel pharmacophore for targeting-SDH inhibitors to replace existing amide-bond linkers .
Methods of Application or Experimental Procedures
Both in vitro and in vivo tests were conducted to evaluate the antifungal activity of the compound .
Results or Outcomes
The tests indicate that compound M15, which contains the N-alkoxy carboxamide skeleton, has significant potential as a novel fungicide targeting SDH .
3. Use as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
N,N-Dialkyl amides, such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents that find application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available, and versatile synthons that can be used in a variety of ways to generate different functional groups .
Methods of Application or Experimental Procedures
These compounds can react as electrophiles or nucleophiles and also act as a source of several key intermediates. They take a role in reactions as a dehydrating agent, as reducing agents, or as a catalyst .
Results or Outcomes
In recent years, chemists have succeeded in developing reactions where DMF and DMA could be used to deliver different functional groups such as amino (R-NMe 2), formyl (R-CHO), methylene (R-CH 2), cyano (R-CN), amidoalkyl (CH 2 N (CH 3)-C (〓O)CH 3 -R) aminocarbonyl (R-CONMe 2), carbonyl (R-CO), methyl (-Me), a single atoms such as C, O, H etc .
4. Use in Pharmaceutical Research
Specific Scientific Field
This application falls under the field of Pharmaceutical Research .
Summary of the Application
N,N-Dimethylmorpholine-2-carboxamide is used in the synthesis of various pharmaceutical compounds .
Methods of Application or Experimental Procedures
The compound is used in the synthesis process of various pharmaceutical compounds, contributing to their chemical structure .
Results or Outcomes
The specific outcomes depend on the particular pharmaceutical compound being synthesized .
5. Use in the Synthesis of Heterocycles and Acyclic Systems
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
N,N-Dialkyl amides, such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents that find application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available, and versatile synthons that can be used in a variety of ways to generate different functional groups .
Methods of Application or Experimental Procedures
These compounds can react as electrophiles or nucleophiles and also act as a source of several key intermediates. They take a role in reactions as a dehydrating agent, as reducing agents, or as a catalyst .
Results or Outcomes
In recent years, chemists have succeeded in developing reactions where DMF and DMA could be used to deliver different functional groups such as amino (R-NMe 2), formyl (R-CHO), methylene (R-CH 2), cyano (R-CN), amidoalkyl (CH 2 N (CH 3)-C (〓O)CH 3 -R) aminocarbonyl (R-CONMe 2), carbonyl (R-CO), methyl (-Me), a single atoms such as C, O, H etc .
6. Use in the Removal of Hazardous Heavy Metal Ions from Water
Specific Scientific Field
This application falls under the field of Environmental Science .
Summary of the Application
Scientists have been encouraged to find different methods for removing harmful heavy metal ions and dyes from bodies of water. The adsorption technique offers promising outcomes for heavy metal ion removal and is simple to run on a large scale, making it appropriate for practical applications .
Methods of Application or Experimental Procedures
Many adsorbent hydrogels have been developed and reported, comprising N,N-dimethylacrylamide (DMAA)-based hydrogels, which have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .
Results or Outcomes
DMAA hydrogels are also a suitable choice for self-healing materials and materials with good mechanical properties . This review work discusses the recent studies of DMAA-based hydrogels such as hydrogels for dye removal and the removal of hazardous heavy metal ions from water .
Safety And Hazards
特性
IUPAC Name |
N,N-dimethylmorpholine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)7(10)6-5-8-3-4-11-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBLRJCALSOJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607634 | |
| Record name | N,N-Dimethylmorpholine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylmorpholine-2-carboxamide | |
CAS RN |
135072-23-0 | |
| Record name | N,N-Dimethylmorpholine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


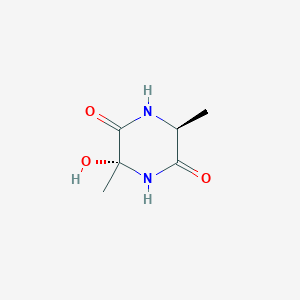
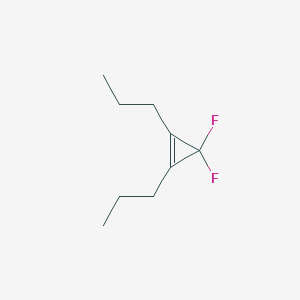
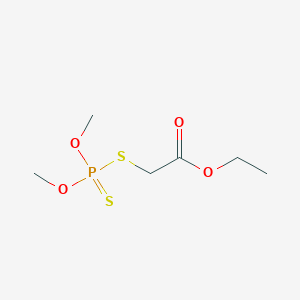
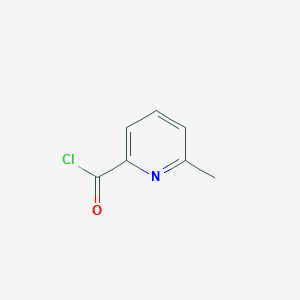
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)
